REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:3][C:4]2[C:9]([CH:10]=1)=[CH:8][CH:7]=[CH:6][CH:5]=2.[Li]CCCC.[Br:16][CH2:17][C:18]1C=CC=C2C=1CC(C)=C2.CC1C(CC2C=CC=C3C=2CC(C)=C3)C2C(C=1)=CC=CC=2>CCOCC.C1COCC1.O>[Br:16][CH2:17][CH2:18][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[C:4]=1[CH2:3][C:2]([CH3:1])=[CH:10]2
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC=1CC2=CC=CC=C2C1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C=CC=C2C=C(CC12)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2-methyl-1-[(2-methyl-1H-inden-7-yl)methyl]-1H-indene
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C(C2=CC=CC=C2C1)CC=1C=CC=C2C=C(CC12)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
at vigorous stirring for 10 min at −80° C
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
This mixture was evaporated to dryness, and 100 ml of water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with 3×50 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was isolated by flash chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrCCC=1C=CC=C2C=C(CC12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |